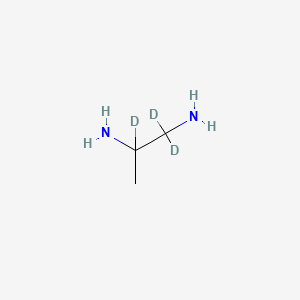

rac 1,1,2-Diaminopropane-d3

Description

Foundations of Deuterium (B1214612) Isotopic Labeling in Mechanistic and Synthetic Chemistry

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as an invaluable tool in chemical research. nih.govacs.orgcymitquimica.com Its application, known as isotopic labeling, involves the selective replacement of hydrogen atoms within a molecule. This substitution, while seemingly minor, induces significant and measurable changes in the molecule's physicochemical properties due to the mass difference between hydrogen and deuterium. chem-station.com The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to a higher activation energy for C-D bond cleavage. libretexts.org This phenomenon gives rise to the kinetic isotope effect (KIE), where a reaction rate is altered by isotopic substitution. libretexts.orgnih.gov

The KIE is a cornerstone of mechanistic chemistry, providing profound insights into reaction pathways. chem-station.comsynmr.insymeres.com By measuring the change in reaction rate (expressed as the ratio kH/kD) upon deuteration, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.orgnih.govcolumbia.edu A primary KIE greater than 1 suggests that the bond to the isotope is being cleaved in the slowest step. columbia.edu This technique is widely used to elucidate complex reaction mechanisms, identify transition states, and understand enzymatic processes. nih.govprinceton.edu

Beyond mechanistic studies, deuterium labeling has found significant application in medicinal chemistry and drug discovery. nih.govnih.govtandfonline.com Strategically replacing hydrogen with deuterium at sites of metabolic activity can slow down the rate of drug metabolism, a process often catalyzed by enzymes like cytochrome P450. nih.govnih.govunibestpharm.com This "deuterium switch" can improve a drug's pharmacokinetic profile by increasing its metabolic stability, extending its half-life, and potentially reducing the formation of toxic metabolites. nih.govunibestpharm.com This approach has led to the development and FDA approval of deuterated drugs, highlighting the therapeutic potential of isotopic labeling. nih.govtandfonline.com

Significance of Vicinal Diamine Scaffolds in Asymmetric Catalysis and Ligand Design

Vicinal diamines, organic compounds containing two amino groups on adjacent carbon atoms (a 1,2-diamine arrangement), are privileged structures in modern chemistry. sigmaaldrich.comrsc.org Chiral vicinal diamines, in particular, are of immense interest to synthetic chemists due to their prevalence in chiral catalysts, pharmaceuticals, and natural products. sigmaaldrich.comsigmaaldrich.com Their rigid, well-defined stereochemical structure makes them highly effective as chiral auxiliaries and as ligands in transition-metal-catalyzed asymmetric reactions. sigmaaldrich.comstrem.com

These diamine scaffolds can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. This allows for the synthesis of a specific enantiomer of a product, which is crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. A wide variety of chiral vicinal diamine ligands have been developed and successfully employed in numerous asymmetric transformations, including hydrogenations, cross-coupling reactions, and aminations. strem.comnih.govnih.gov

The development of new and efficient methods for synthesizing both symmetrically and unsymmetrically substituted chiral vicinal diamines is an active area of research. sigmaaldrich.comrsc.org The ability to fine-tune the steric and electronic properties of the diamine ligand by modifying its substituents is essential for optimizing catalyst performance for a specific substrate. nih.gov The modular nature of these ligands allows for the creation of extensive libraries for high-throughput screening to identify optimal catalysts for new transformations. core.ac.uk

Academic Rationale for Comprehensive Research on rac 1,1,2-Diaminopropane-d3

The academic rationale for investigating rac-1,1,2-Diaminopropane-d3 emerges from the convergence of the principles outlined in the preceding sections. This compound uniquely combines the structural features of a vicinal diamine with the mechanistic probe of deuterium labeling.

1,2-Diaminopropane (B80664) is the simplest chiral diamine and a fundamental building block in organic synthesis. wikipedia.orgsolubilityofthings.com It is used to create salen-type ligands and other coordination complexes. wikipedia.orgsigmaaldrich.com The racemic (rac) form of 1,1,2-Diaminopropane-d3 presents a unique substrate for several areas of research:

Mechanistic Studies in Asymmetric Catalysis: By using this deuterated diamine as a ligand, researchers can investigate the kinetic isotope effects involved in the catalytic cycle. For instance, if a C-H bond on the ligand itself participates in or influences the rate-determining step of a catalytic reaction (e.g., through agostic interactions or ligand-assisted deprotonation), using the d3-labeled version would reveal this through an observable KIE. This provides a powerful tool to gain a deeper understanding of how chiral ligands transfer stereochemical information.

Probing Enzyme-Substrate Interactions: In biochemical studies, polyamines and their derivatives are crucial for cellular function. Using a deuterated version like rac-1,1,2-Diaminopropane-d3 can help in studying the mechanisms of enzymes that metabolize these amines. The KIE can provide evidence for C-H bond cleavage in enzymatic pathways.

Advanced Spectroscopic Analysis: The presence of deuterium provides a spectroscopic handle for techniques like Deuterium NMR and certain mass spectrometry methods, allowing for the tracking of the diamine fragment through complex reaction mixtures or biological systems. symeres.com

The specific placement of the three deuterium atoms on the C1 and C2 positions is particularly strategic. It allows for the investigation of reactions and interactions involving both the primary (CH₂NH₂) and secondary (CHNH₂) positions of the propane (B168953) backbone. Research on this compound could, therefore, yield fundamental insights into reaction mechanisms, ligand behavior in catalysis, and metabolic pathways, bridging the gap between synthetic methodology and mechanistic understanding.

Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,1,2-trideuteriopropane-1,2-diamine |

| Molecular Formula | C₃H₇D₃N₂ |

| Molecular Weight | 77.14 g/mol |

| Canonical SMILES | CC(CN)N |

| Isomeric SMILES | [2H]C([2H])(C([2H])(C)N)N |

| InChI Key | AOHJOMMDDJHIJH-UHVFUKFASA-N |

| Heavy Atom Count | 5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Data sourced from available chemical supplier information. smolecule.comscbt.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Deuterium |

| Hydrogen |

| 1,2-Diaminopropane |

| N,N′-disalicylidene-1,2-propanediamine (salpn) |

| 1,2-diaminocyclohexane |

| 2,3-diaminobutane |

| (S)-(-)-1,2-diaminopropane dihydrochloride |

| (R,R)-tartaric acid |

| L-(+)-tartaric acid |

| 3-ethoxysalicylaldehyde |

| N,N-dimethyl-1,3-diaminopropane |

| 3-methoxysalicylaldehyde |

| Formaldehyde |

| Hydrogen peroxide |

Structure

3D Structure

Properties

Molecular Formula |

C3H10N2 |

|---|---|

Molecular Weight |

77.14 g/mol |

IUPAC Name |

1,1,2-trideuteriopropane-1,2-diamine |

InChI |

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i2D2,3D |

InChI Key |

AOHJOMMDDJHIJH-UHVFUKFASA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C)N)N |

Canonical SMILES |

CC(CN)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Deuterium Incorporation in Rac 1,1,2 Diaminopropane D3

Regioselective Deuteration Strategies for Diamine Precursors

The precise placement of deuterium (B1214612) atoms within a molecule is paramount for its intended application. Regioselective deuteration ensures that the isotopic label is introduced at a specific position, which is crucial for mechanistic studies and for maximizing the kinetic isotope effect at a particular metabolic site. nih.gov

Directed Deuteration via Metalation or Catalytic Exchange

Directed deuteration methods leverage the coordination of a metal catalyst to a directing group on the substrate, facilitating C-H activation and subsequent deuterium exchange at a specific position. snnu.edu.cnsigmaaldrich.com Amine functionalities within diaminopropane (B31400) precursors can serve as effective directing groups. Transition metals such as iridium, rhodium, and palladium are commonly employed for this purpose. snnu.edu.cnresearchgate.net

For instance, iridium catalysts, like Crabtree's catalyst, are highly effective for hydrogen isotope exchange (HIE) reactions. snnu.edu.cn The reaction typically involves the use of a deuterium source such as deuterium gas (D2) or deuterated solvents like D2O. snnu.edu.cnresearchgate.net The catalyst coordinates to the amine group, bringing the metal center in proximity to the C-H bonds targeted for deuteration. This proximity facilitates the oxidative addition of the C-H bond to the metal, followed by reductive elimination with a deuterium source, resulting in a C-D bond. The choice of catalyst and reaction conditions can influence the site of deuteration. For example, certain iridium complexes show a high preference for ortho-C(sp2)–H deuteration in aromatic systems. snnu.edu.cn

Catalytic exchange can also be achieved using heterogeneous catalysts, such as iridium nanoparticles supported on various materials. chemrxiv.org These catalysts can offer advantages in terms of recyclability and ease of separation from the reaction mixture. Supported iridium nanoparticles have demonstrated high chemo- and regioselectivity in the deuteration of arenes and heteroarenes, avoiding common side reactions like hydrogenation. chemrxiv.org

Table 1: Comparison of Catalysts for Directed Deuteration

| Catalyst Type | Deuterium Source | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Iridium Complexes (e.g., Crabtree's catalyst) | D2, D2O | High activity and selectivity. snnu.edu.cn | Often requires mild conditions. snnu.edu.cn Can be sensitive to air and moisture. thieme-connect.de |

| Homogeneous Rhodium Complexes | Deuterated acids | Effective for specific substrates. researchgate.net | May require specific directing groups. |

| Supported Iridium Nanoparticles | C6D6 | High regioselectivity, recyclable, avoids side reactions. chemrxiv.org | May have different selectivity patterns compared to homogeneous catalysts. chemrxiv.org |

Stereocontrolled Introduction of Deuterium at Chiral Centers

Introducing deuterium at a chiral center with stereocontrol adds another layer of complexity and precision to the synthesis. This is particularly relevant for creating stereoisotopically labeled molecules. When a prochiral center, a carbon atom that can become a chiral center by changing one of its substituents, is present in the precursor, enzymes or chiral catalysts can distinguish between the two prochiral groups. libretexts.org

For example, if a precursor to 1,1,2-diaminopropane (B80664) has two hydrogens on the carbon that will become the chiral center in the final product, these hydrogens are prochiral. Replacing one of them with deuterium creates a chiral center. libretexts.org The use of a chiral catalyst or an enzyme can direct the deuteration to occur from a specific face of the molecule, leading to the preferential formation of one enantiomer. This process is known as desymmetrization. nih.govchinesechemsoc.org

The stereochemical outcome can be designated using the Cahn-Ingold-Prelog priority rules, where the introduced deuterium atom will have a higher priority than a hydrogen atom. This allows for the synthesis of (R)- or (S)-deuterated compounds.

Enantioselective Synthesis of Optically Pure Deuterated Diaminopropane Enantiomers

The biological activity of chiral molecules often resides in a single enantiomer. frontiersin.orgnih.gov Therefore, the synthesis of enantiomerically pure deuterated compounds is of significant interest. This can be achieved through the resolution of a racemic mixture or by direct asymmetric synthesis. acs.orgtcichemicals.com

Chiral Resolution Techniques for rac-1,1,2-Diaminopropane-d3

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org One of the most common approaches is the formation of diastereomeric salts. wikipedia.orgrsc.org The racemic deuterated diamine is reacted with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the diamine can be recovered by treating the diastereomeric salt with a base. wikipedia.orgwikipedia.org

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). oaepublish.comsemanticscholar.org The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

Table 2: Chiral Resolution Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. wikipedia.org | Scalable and widely applicable. wikipedia.org | Can be laborious, and the choice of resolving agent is often empirical. wikipedia.org At least 50% of the material is discarded unless the unwanted enantiomer can be racemized. wikipedia.orgrsc.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. oaepublish.comsemanticscholar.org | High separation efficiency and applicable to a wide range of compounds. | Can be expensive for large-scale separations. semanticscholar.org |

Asymmetric Synthetic Routes to Specific Enantiomers

Asymmetric synthesis aims to directly produce a single enantiomer, thus avoiding the loss of material associated with resolution. acs.orgwikipedia.org This can be achieved using chiral auxiliaries, chiral catalysts, or enzymes. tcichemicals.comsolubilityofthings.com

In the context of deuterated diaminopropanes, an asymmetric synthesis could involve the stereoselective reduction of a deuterated imine or enamine precursor using a chiral catalyst. Transition metal catalysts, such as those based on rhodium or iridium, combined with chiral ligands, have proven highly effective in asymmetric hydrogenation reactions, which can be adapted for deuteration. acs.orgresearchgate.net For instance, the asymmetric hydrogenation of an appropriately substituted and deuterated enamine can lead to the formation of a chiral deuterated diamine with high enantiomeric excess. acs.org

Biocatalysis, using enzymes such as transaminases or dehydrogenases, offers another powerful tool for asymmetric synthesis. nih.govsolubilityofthings.com Enzymes are inherently chiral and can catalyze reactions with high stereoselectivity under mild conditions. solubilityofthings.com For example, a prochiral deuterated ketone precursor could be asymmetrically aminated using a transaminase to yield a specific enantiomer of the deuterated diaminopropane.

Optimization of Reaction Conditions for Isotopic Purity and Chemical Yield

Achieving high isotopic purity and chemical yield is a critical aspect of synthesizing deuterated compounds. royalsocietypublishing.orgacs.org The optimization of reaction conditions involves a systematic investigation of various parameters, including temperature, pressure, solvent, catalyst loading, and the nature of the deuterium source. acs.orgacs.org

Careful control of all potential sources of protons is necessary to achieve high isotopic purity. thieme-connect.de This includes using fully deuterated solvents and reagents where possible and minimizing exposure to atmospheric moisture. The isotopic purity of the final product is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. royalsocietypublishing.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| rac-1,1,2-Diaminopropane-d3 |

| 1,1,2-Diaminopropane |

| Deuterium |

| Tartaric acid |

| Mandelic acid |

| Crabtree's catalyst |

| Iridium |

| Rhodium |

Scale-Up Considerations for Research Applications of Deuterated Diamines

The transition from laboratory-scale synthesis of deuterated diamines, such as rac 1,1,2-diaminopropane-d3, to larger, research-application quantities presents a distinct set of challenges. While small-scale syntheses prioritize factors like novelty and precision, scaling up for broader research use demands a focus on cost-effectiveness, efficiency, safety, and robustness. nih.gov The growing interest in deuterated compounds as active pharmaceutical ingredients and for mechanistic studies necessitates the development of reliable and scalable deuteration methodologies. nih.govnih.gov

Key considerations for the scale-up of deuterated diamine synthesis include the choice of deuterium source, catalyst selection and loading, reaction conditions, and purification strategies to ensure high isotopic purity.

Deuterium Source: For large-scale applications, the deuterium source is a critical economic and practical factor. Deuterium gas (D₂) can be used but is often generated from deuterium oxide (D₂O), making D₂O the most cost-effective and ideal deuterium source for industrial-scale transformations. nih.gov Its availability and safety profile are advantageous compared to other deuterating agents like lithium aluminum deuteride (B1239839) (LiAlD₄), which can be expensive and have variable commercial availability. chemrxiv.org Methodologies that directly utilize D₂O, often in conjunction with a catalyst for hydrogen-deuterium (H/D) exchange, are therefore highly sought after for scalable processes. nih.govmdpi.com

The table below summarizes various catalytic systems used for the deuteration of amines and related compounds, highlighting parameters relevant to scalability.

| Catalyst System | Substrate Type | Deuterium Source | Conditions | Deuterium Incorporation (%) | Scale | Reference |

| Nanostructured Iron | 4-phenylmorpholine | D₂O, H₂ pressure | - | >95% | 1.005 kg | researchgate.net, nih.gov |

| Pd/C & Pt/C | Diphenylamine | D₂O | 80 °C, 4 h | 96% | Gram-scale | mdpi.com |

| Pd/C & Pt/C | N-phenyl-o-phenylenediamine | D₂O | 80 °C, 24 h | 90% | Gram-scale | mdpi.com |

| Ruthenium | Amines/Amino Acids | D₂O | 135 °C | High | - | |

| Dual-Enzyme (DsaD/DsaE) | L-Phenylalanine | D₂O | 10 mM substrate | 95% (Cα), 85% (Cβ) | Preparative | wisc.edu |

Reaction Conditions and Purification: Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and deuterium incorporation while minimizing side reactions and energy consumption. For instance, mild conditions (e.g., 80 °C) have been developed for the deuteration of arylamines using a Pt/C and Pd/C catalyst system, which is advantageous for scalability and safety. mdpi.com

The following table outlines challenges and corresponding strategies for scaling up the production of deuterated diamines for research applications.

| Challenge | Strategy | Details | Reference |

| Cost of Deuterium Source | Utilize D₂O as the primary source. | D₂O is the most economical and readily available deuterium source for large-scale synthesis. | nih.gov |

| Catalyst Cost and Efficiency | Develop and use catalysts from abundant metals (e.g., Iron); ensure catalyst reusability. | Nanostructured iron catalysts have proven effective and reusable for kilogram-scale deuteration. | researchgate.net, nih.gov |

| Isotopic Purity | Optimize reaction for high incorporation; employ advanced analytical techniques. | Aim for >98% isotopic purity to simplify purification. Use NMR and Mass Spectrometry for quality control. | ansto.gov.au, nih.gov |

| Process Safety and Simplicity | Develop methods using milder reaction conditions. | Avoiding high pressures and temperatures, or highly reactive reagents like LiAlD₄, improves safety and reduces equipment costs. | mdpi.com, chemrxiv.org |

| Purification of Final Product | Design syntheses that yield high-purity products directly. | Inseparable isotopic mixtures can form, making purification a significant hurdle if deuteration is incomplete. | nih.gov |

Mechanistic Elucidation Through Deuterium Kinetic Isotope Effect Dkie Studies with Rac 1,1,2 Diaminopropane D3

Application of rac 1,1,2-Diaminopropane-d3 in Probing Reaction Mechanism Transition States

The magnitude of the DKIE can provide information about the bonding to the isotopically labeled atom in the transition state of a reaction. A primary KIE is observed when the bond to the deuterium (B1214612) atom is broken or formed in the rate-determining step, while a secondary KIE arises when the labeled atom is not directly involved in bond breaking or formation. wikipedia.org

In studies involving metal-catalyzed reactions, for instance, the use of deuterated ligands like rac-1,1,2-diaminopropane-d3 can help to distinguish between different proposed mechanisms. For example, in the ring-opening polymerization of lactide catalyzed by indium complexes, computational studies have been used to model the transition states. rsc.org While this specific study did not use rac-1,1,2-diaminopropane-d3, the principles can be applied. If a C-H bond on the diaminopropane (B31400) ligand were involved in the transition state, a significant KIE would be expected upon deuteration. Conversely, a small or negligible KIE would suggest that the C-H bonds of the ligand are not critically involved in the rate-limiting step.

The table below illustrates hypothetical DKIE values and their general interpretations in the context of probing transition states.

| Observed kH/kD | Interpretation |

| > 2 | Suggests a primary kinetic isotope effect; the C-H(D) bond is likely broken in the rate-determining step. wikipedia.org |

| 1 - 2 | Can be a small primary or a large secondary KIE; further investigation is needed. wikipedia.org |

| ~ 1 | No significant isotope effect; the C-H(D) bond is likely not involved in the rate-determining step. wikipedia.org |

| < 1 | An inverse kinetic isotope effect; may indicate a change in hybridization from sp2 to sp3 at the labeled carbon. |

This table presents a generalized interpretation of DKIE values.

Stereochemical Influence of Deuterium on Reaction Pathways

The substitution of hydrogen with deuterium can subtly alter the steric and electronic properties of a molecule, which can, in turn, influence the stereochemical outcome of a reaction. While the electronic differences are minimal, the slightly smaller vibrational amplitude and shorter effective bond length of a C-D bond compared to a C-H bond can lead to different stereochemical preferences in highly sensitive systems.

In reactions involving chiral catalysts or substrates, the use of a deuterated ligand such as rac-1,1,2-diaminopropane-d3 could potentially influence the diastereomeric or enantiomeric excess of the products. For example, in a study on the deaminative deuteration of primary amines, the stereochemical outcome was a key focus, although this study used D2O as the deuterium source rather than a deuterated ligand. nih.gov The principles, however, are transferable. If the stereocenter of rac-1,1,2-diaminopropane-d3 were to play a crucial role in the stereodetermining step of a reaction it is ligated to, the difference in steric demand between the -CH3 and -CD3 groups could manifest as a change in the stereoselectivity of the reaction.

Investigations of Amine-Catalyzed Reactions Using Deuterated Substrates or Ligands

Amine-catalyzed reactions are a cornerstone of organic synthesis. semanticscholar.org Utilizing deuterated substrates or ligands in these reactions is a common strategy to unravel their mechanisms. For instance, in a study on triflic acid-catalyzed reductive amination, d7-DMF was used to confirm its role as the reducing agent, as the deuterium ended up on the benzylic position of the product. semanticscholar.org

Similarly, employing rac-1,1,2-diaminopropane-d3 as a ligand in a metal-catalyzed reaction or as an organocatalyst itself could provide valuable mechanistic information. If the reaction involves a proton transfer from the amine, a primary KIE would be expected. The table below outlines findings from a study on the hydro- and deutero-deamination of primary amines, which demonstrates the utility of deuterated reagents in mechanistic investigations. nih.gov

| Substrate Type | Deuteration Level | Yield of Deuterated Product |

| α-primary alkylamines | High | Excellent |

| α-secondary and branched alkylamines | High | Good to Excellent |

| α-tertiary and branched alkylamines | High | Good to Excellent |

This data is adapted from a study on deaminative deuteration and illustrates the successful incorporation of deuterium across various amine substrates. nih.gov

Hydrogen/Deuterium Exchange Dynamics in Related Chemical Systems

Hydrogen/deuterium (H/D) exchange studies provide insights into the lability of protons within a molecule and the accessibility of different sites to a solvent or reagent. rsc.orgnih.gov The rates of H/D exchange can be measured using techniques like mass spectrometry or NMR spectroscopy. researchgate.netnih.gov

In systems containing diamines, the H/D exchange behavior can be complex due to the presence of multiple exchangeable protons on the nitrogen atoms and potentially on the carbon backbone under certain conditions. Studies on the gas-phase H/D exchange of diamines have shown that proton-bridged intermediates can facilitate the exchange process. researchgate.net The stereochemistry and proton affinity of the diamine can also affect the exchange rates. researchgate.net

A study on the synthesis of partially deuterated propanal utilized N,N-dimethyl-1,3-propanediamine to catalyze the deuterium exchange with D2O. aip.org This highlights the role that diamines can play in facilitating H/D exchange. Investigating the H/D exchange dynamics of rac-1,1,2-diaminopropane-d3 itself, or in the presence of other reagents, could reveal information about its conformational dynamics and the relative acidities of its protons.

Applications of Rac 1,1,2 Diaminopropane D3 in Advanced Synthetic Transformations and Catalysis

Use as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral 1,2-diamines are fundamental building blocks in asymmetric synthesis, widely employed as chiral auxiliaries and, more significantly, as precursors for chiral ligands that coordinate with transition metals. grantome.comnih.govsigmaaldrich.com The resulting metal complexes are often highly effective catalysts for a vast array of enantioselective transformations. researchgate.net The racemic mixture of 1,1,2-Diaminopropane-d3 can be used as is for certain applications or resolved into its (R) and (S) enantiomers to serve as a stereochemically pure, isotopically labeled precursor. The primary motivation for using the d3-labeled variant is not to alter the catalytic outcome but to investigate the reaction mechanism. researchgate.netresearchgate.net

The synthesis of chiral ligands from rac-1,1,2-Diaminopropane-d3 follows well-established routes used for its non-deuterated analog, 1,2-propanediamine. A predominant class of ligands derived from this diamine are Schiff bases, often of the Salen type, which are typically synthesized through condensation reactions with substituted salicylaldehydes. lookchem.com The resulting tetradentate ligands can coordinate with a variety of metals, including ruthenium, copper, and nickel, to form stable, catalytically active complexes. researchgate.netresearchgate.net The synthesis of these ligands is versatile, allowing for fine-tuning of the steric and electronic properties of the catalyst by modifying the aldehyde component. Using the deuterated diamine ensures the isotopic label is precisely positioned on the ligand's backbone, which is crucial for subsequent mechanistic studies. lookchem.com

Table 1: Examples of Chiral Ligand Architectures Derived from 1,2-Diamine Scaffolds

| Ligand Type | General Structure | Metal Compatibility | Typical Application |

| Salen-type Ligands | Tetradentate Schiff Base | Mn, Co, Cr, Ru | Epoxidation, Cyclopropanation |

| Diphosphine Ligands | P,N,N,P-type | Rh, Ru, Ir | Asymmetric Hydrogenation |

| Bis(oxazoline) (BOX) Analogs | C2-Symmetric N,N-Ligands | Cu, Zn, Mg | Diels-Alder, Aldol Reactions |

| Amine-Urea/Thiourea | Bifunctional Ligands | N/A (Organocatalyst) | Michael Additions, Mannich Reactions |

Metal complexes featuring chiral diamine-derived ligands are workhorses in asymmetric catalysis. researchgate.net For example, ruthenium complexes with diphosphine and diamine ligands are highly effective for the asymmetric hydrogenation of ketones and olefins. researchgate.net Similarly, copper-diamine complexes catalyze a range of reactions, including asymmetric additions to imines. nih.gov

When a complex derived from 1,1,2-Diaminopropane-d3 is used, the reaction's yield and enantioselectivity are expected to be nearly identical to those achieved with the non-deuterated version. The true value emerges in mechanistic analysis. By comparing the reaction rates of the deuterated and non-deuterated catalysts (a kinetic isotope effect study), researchers can determine if a C-H bond on the diamine backbone is involved in the rate-determining step, providing insight into the transition state geometry and the nature of ligand-substrate interactions. researchgate.net

Building Block in the Construction of Structurally Complex Molecules and Frameworks

Beyond its role in catalysis, 1,2-diaminopropane (B80664) is a versatile building block for synthesizing more complex chemical structures. solubilityofthings.com It is a key intermediate in the preparation of polyamides, macrocyclic compounds like aza-adamantanes, and various heterocyclic systems. lookchem.comsolubilityofthings.com It is also a component in the synthesis of molecules with biological relevance. nih.gov

The use of rac-1,1,2-Diaminopropane-d3 allows for the introduction of a stable isotopic label into these larger, more intricate molecules. Such labeled compounds are invaluable tools in several areas:

Pharmaceutical Research: Labeled drug candidates or metabolites are used in pharmacokinetic studies to trace absorption, distribution, metabolism, and excretion (ADME).

Mass Spectrometry: Deuterated molecules serve as ideal internal standards for quantitative analysis, improving the accuracy of measurements.

Mechanistic Biology: Isotopically labeled bioactive molecules can help elucidate biochemical pathways and enzyme mechanisms. nih.gov

Organocatalytic Applications of Deuterated Diamines

In the realm of organocatalysis, which uses small organic molecules to catalyze reactions, chiral diamines are precursors to some of the most powerful catalyst classes. acs.orgmdpi.comua.es They can be derivatized into bifunctional catalysts, such as chiral thioureas or squaramides, which activate substrates through hydrogen bonding. mdpi.com The diamine backbone provides a rigid chiral scaffold to control the stereochemical outcome of reactions like Michael additions or aza-Henry reactions. nih.gov

Employing a deuterated diamine like rac-1,1,2-Diaminopropane-d3 in the synthesis of an organocatalyst provides a sophisticated method for investigating reaction mechanisms. acs.org For instance, in reactions where proton transfer or hydrogen bonding to the catalyst backbone is hypothesized to be critical, observing a kinetic isotope effect upon deuteration can provide strong evidence for this interaction. acs.org This helps to refine computational models and deepen the understanding of how these catalysts achieve their high selectivity.

Table 2: Representative Organocatalytic Reactions Employing Diamine-Derived Catalysts

| Reaction Type | Catalyst Class | Role of Diamine Moiety | Deuteration Probe Application |

| Conjugate Addition | Thiourea/Squaramide | Chiral scaffold, H-bond donor site | Probing H-bonding in transition state |

| Aza-Henry Reaction | Guanidinium Salts | Enantiocontrol, Brønsted base site | Investigating proton transfer steps |

| Mannich Reaction | Proline-Diamine Hybrids | Stereodirecting group, co-catalyst | Elucidating cooperative catalytic cycles |

| Michael Addition | Bifunctional Amines | Nucleophile activation, stereocontrol | Studying substrate-catalyst H-bonds |

Probing Substrate-Catalyst Interactions in Chiral Systems

The most advanced application of rac-1,1,2-Diaminopropane-d3 is as a mechanistic probe to study the subtle, noncovalent interactions that govern stereoselectivity in chiral systems. tcichemicals.comnih.gov The success of an asymmetric catalyst often hinges on its ability to form a well-organized, diastereomeric transition state with the substrate. This organization is dictated by a network of interactions, including hydrogen bonds, steric repulsion, and electrostatic forces. nih.gov

By strategically placing deuterium (B1214612) atoms on the catalyst's ligand, as in a complex derived from 1,1,2-Diaminopropane-d3, researchers can measure the kinetic isotope effect (KIE).

A primary KIE (typically >2) is observed if the C-D bond is broken in the rate-determining step.

A secondary KIE (typically 0.9–1.2) can be observed even if the C-D bond is not broken. This effect arises from changes in the vibrational frequencies of the C-D bond between the ground state and the transition state, providing information about changes in hybridization or steric environment around the labeled center.

This data is invaluable for validating or refuting proposed catalytic cycles and for understanding the precise origins of enantioselectivity, guiding the rational design of more efficient and selective catalysts. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Diamine Systems

High-Resolution Mass Spectrometry for Isotopic Enrichment and Distribution Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment and distribution in deuterated compounds. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and triple quadrupole mass spectrometers, can differentiate between ions with very similar mass-to-charge ratios. nih.govescholarship.org This capability is essential for accurately quantifying the level of deuterium (B1214612) incorporation and identifying the presence of any non-deuterated or partially deuterated species.

For rac-1,1,2-Diaminopropane-d3, HRMS analysis can confirm the presence of the three deuterium atoms by providing a highly accurate mass measurement. smolecule.com The theoretical exact mass of the molecular ion of rac-1,1,2-Diaminopropane-d3 is 77.103228565 g/mol . smolecule.com HRMS can verify this mass with high precision, distinguishing it from potential contaminants or isotopologues with fewer or more deuterium atoms. This technique is particularly advantageous when dealing with low levels of enrichment or when the sample amount is limited. nih.gov The ability of HRMS to resolve interferences in the mass-to-charge dimension leads to significantly improved sensitivity and accuracy compared to lower-resolution methods. nih.gov

Table 1: Theoretical Mass Data for rac-1,1,2-Diaminopropane-d3 and its Non-Deuterated Analogue

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Exact Mass ( g/mol ) |

| rac-1,1,2-Diaminopropane-d3 | C₃H₇D₃N₂ | 77.14 | 77.103228565 smolecule.com |

| 1,2-Diaminopropane (B80664) | C₃H₁₀N₂ | 74.127 wikipedia.org | 74.0844 [Calculated] |

This table presents the calculated and literature-reported mass data for both the deuterated and non-deuterated forms of 1,2-Diaminopropane.

Multi-Nuclear NMR Spectroscopy for Positional Deuterium Assignment and Stereochemical Analysis

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic structure of molecules, including the specific location of isotopic labels and their stereochemical arrangement. rsc.org

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org For rac-1,1,2-Diaminopropane-d3, a ²H NMR spectrum would be expected to show signals corresponding to the deuterium atoms at positions 1 and 2. The chemical shifts in ²H NMR are analogous to those in proton (¹H) NMR, allowing for the assignment of deuterium positions based on the known chemical environment of the corresponding protons in the non-deuterated molecule. blogspot.comillinois.edu

A key advantage of ²H NMR is its ability to confirm the success of a deuteration reaction, as the presence of a strong signal verifies the incorporation of deuterium. wikipedia.org It is important to run the spectrum in a non-deuterated solvent to avoid a large solvent signal that could obscure the signals from the analyte. blogspot.comdal.ca The natural abundance of ²H is very low (0.016%), so samples must be isotopically enriched to obtain a usable signal. wikipedia.org

The use of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides complementary information to ²H NMR. nih.govnih.gov In the ¹H NMR spectrum of rac-1,1,2-Diaminopropane-d3, the absence or significant reduction of signals at the positions where deuterium has been substituted provides clear evidence of deuteration. magritek.com Similarly, in the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the corresponding carbons in the non-deuterated compound. chemicalbook.com

For more complex molecules, multi-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to correlate the chemical shifts of different nuclei (e.g., ¹H-¹³C or ¹H-¹⁵N), providing unambiguous assignments of all atoms in the molecule. nih.govspringernature.com These techniques are crucial for confirming the specific sites of deuteration and for detailed stereochemical analysis.

Table 2: Expected NMR Spectroscopic Features for rac-1,1,2-Diaminopropane-d3

| Nucleus | Expected Observation |

| ²H | Signals corresponding to deuterium at positions 1 and 2. |

| ¹H | Absence or reduced intensity of signals for protons at positions 1 and 2. |

| ¹³C | Splitting of signals for carbons at positions 1 and 2 due to C-D coupling. |

| ¹⁵N | Potential for slight shifts in the nitrogen signals due to the proximity of deuterium. |

This table summarizes the anticipated outcomes from multi-nuclear NMR analysis of rac-1,1,2-Diaminopropane-d3.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of rac-1,1,2-Diaminopropane-d3. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP), is a primary technique for separating enantiomers. science.govchromatographyonline.com

For a racemic mixture like rac-1,1,2-Diaminopropane-d3, a chiral HPLC method can separate the (R)- and (S)-enantiomers, allowing for the determination of their relative proportions. This is critical for applications where stereochemistry is important. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. sigmaaldrich.com The validation of such a method would typically involve assessing parameters like specificity, precision, linearity, and accuracy to ensure reliable quantification of the enantiomeric excess. chromatographyonline.com

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations, which are sensitive to the molecule's conformation and intermolecular interactions like hydrogen bonding. uc.ptrsc.org The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers due to the increased mass of deuterium.

In the case of rac-1,1,2-Diaminopropane-d3, the N-H and C-H stretching vibrations will be significantly different from the N-D and C-D stretches in the deuterated analogue. For instance, a study on 1,3-diaminopropane (B46017) and its N-deuterated derivative showed distinct changes in the vibrational spectra upon deuteration, which, when combined with theoretical calculations, allowed for detailed conformational analysis. uc.ptresearchgate.netstfc.ac.uk Similar studies on related diamines have used Raman spectroscopy to investigate the effects of ionization on C-H stretching frequencies. acs.org By analyzing the vibrational spectra of rac-1,1,2-Diaminopropane-d3 and comparing them with theoretical models, it is possible to gain a deeper understanding of its conformational preferences and the nature of its hydrogen (and deuterium) bonding networks in different states (e.g., solid, liquid, or in solution). uc.pt

Computational Chemistry and Theoretical Insights into Rac 1,1,2 Diaminopropane D3

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of rac 1,1,2-diaminopropane-d3. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Detailed research findings from studies on analogous short-chain diamines, such as 1,3-diaminopropane (B46017), reveal that DFT methods are highly effective for this class of compounds. uc.ptstfc.ac.uk Functionals like B3LYP, mPW1PW, and M06-2X, paired with basis sets such as 6-31G* or larger triple-zeta sets (e.g., TZVP), are commonly used to perform geometry optimizations and frequency calculations. uc.ptstfc.ac.uk For this compound, the potential energy surface is nearly identical to its non-deuterated counterpart. However, the introduction of deuterium (B1214612) at the C1 position significantly alters the vibrational frequencies of the C-D bonds compared to C-H bonds. This mass difference leads to a lower zero-point vibrational energy (ZPVE) for the deuterated molecule. stfc.ac.uk While this effect on the total electronic energy is small, it can subtly influence the relative energies and populations of different conformers. High-level methods like Coupled Cluster (CCSD(T)) can be used for single-point energy calculations on DFT-optimized geometries to achieve "gold standard" accuracy for energetic comparisons. uc.ptstfc.ac.uk

The following table, based on typical DFT calculation results for small amines, illustrates the key energetic properties that would be calculated for this compound and its non-deuterated isotopologue.

| Property | rac 1,2-Diaminopropane (B80664) | This compound | Description |

|---|---|---|---|

| Electronic Energy (Hartree) | -229.811 | -229.811 | The total energy of the molecule within the Born-Oppenheimer approximation. Largely unaffected by isotopic substitution. |

| Zero-Point Vibrational Energy (kcal/mol) | 85.4 | 83.9 | The lowest possible vibrational energy. It is lower for the heavier deuterated compound due to lower C-D bond frequencies. |

| Relative Conformer Energy (ΔE, kcal/mol) | 0.0 (most stable) | 0.0 (most stable) | The energy difference between various spatial arrangements (conformers) of the molecule. |

| Dipole Moment (Debye) | ~1.9 | ~1.9 | A measure of the molecule's overall polarity. Isotopic substitution has a negligible effect on the charge distribution. |

Molecular Dynamics Simulations of Deuterated Diamine Interactions in Various Environments

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their interactions, dynamics, and conformational changes in different environments like aqueous solutions or on material surfaces. figshare.comnih.gov For this compound, MD simulations can reveal how the deuterated compound solvates in water and how its hydrogen bonding network differs from the non-deuterated form.

Simulations can be performed using either classical mechanics with parameterized force fields (like CHARMM or AMBER) or more computationally intensive ab initio MD (AIMD) methods like Car-Parrinello MD (CPMD). researchgate.netcore.ac.ukrsc.org AIMD studies on similar deuterated amines in D₂O have shown that hydrogen bonds involving the amine group (e.g., DOD···ND₂) are dominant and have distinct lifetimes compared to water-water hydrogen bonds. researchgate.netcore.ac.uk Analysis of MD trajectories yields critical data such as radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from the solute, and hydrogen bond lifetimes. researchgate.netmdpi.com These simulations show that water molecules form a structured solvation shell around the amine groups, and the dynamics of this shell are on the picosecond timescale. researchgate.netrsc.org Such simulations would be crucial for understanding how this compound interacts with biological macromolecules or surfaces in deuterated environments. figshare.com

| Simulation Parameter/Result | Typical Value/Finding | Relevance to this compound |

|---|---|---|

| Force Field | AMBER, CHARMM, OPLS | Used in classical MD to define the potential energy of the system. Parameters would need to be validated for the diamine. |

| Water Model | SPC/E, TIP3P | Explicitly models solvent molecules in aqueous simulations. For deuterated systems, D₂O models are used. |

| N-Owater RDF Peak | ~2.9 Å | Indicates the distance of the first solvation shell of water around the nitrogen atoms of the amine groups. rsc.org |

| H-Bond Lifetime (Amine-Water) | 1-3 ps | Quantifies the stability of hydrogen bonds between the diamine and water, which is key to its solubility and interactions. researchgate.net |

| Residence Time (Water in Solvation Shell) | 5-7 ps | Measures how long a specific water molecule remains in the immediate vicinity of the amine group before exchanging with the bulk solvent. researchgate.net |

Prediction and Modeling of Deuterium Kinetic Isotope Effects

The deuterium kinetic isotope effect (KIE), the ratio of the reaction rate of the hydrogen-containing compound to its deuterium-containing counterpart (kH/kD), is a powerful tool for elucidating reaction mechanisms. Computational chemistry allows for the prediction and detailed analysis of KIEs.

KIEs are calculated from the vibrational frequencies of the reactants and the transition state (TS) for both isotopologues, typically using the Bigeleisen-Mayer equation. github.com Programs like Kinisot and PyQuiver can automate these calculations using output from quantum chemistry software like Gaussian. github.comgithub.comyoutube.com For a reaction involving the cleavage of the C1-H bond in 1,2-diaminopropane, substituting hydrogen with deuterium would result in a significant primary KIE. This is because the C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break. The magnitude of the KIE depends on the nature of the transition state. princeton.edu For enzymatic reactions, such as those involving monoamine oxidases, computational studies combining quantum mechanics and molecular mechanics (QM/MM) can model the KIE for substrate oxidation, providing insights into whether C-H bond cleavage is the rate-limiting step. mdpi.comnih.gov

| Reaction Type | Bond Broken/Formed | Typical Calculated kH/kD (298 K) | Mechanistic Implication |

|---|---|---|---|

| C-H Bond Cleavage (Primary KIE) | C1-H / C1-D | 2.0 - 8.0 | Indicates that the C-H bond is broken in the rate-determining step of the reaction. mdpi.com |

| N-H Bond Cleavage (Primary KIE) | N-H / N-D | ~7.0 | Indicates that proton/hydron transfer from nitrogen is rate-determining. |

| Hybridization Change (α-Secondary KIE) | sp³ → sp² at C2 | 1.05 - 1.15 | A normal secondary KIE suggests a loosening of bending vibrations at a nearby center in the transition state. princeton.edu |

| Hybridization Change (α-Secondary KIE) | sp² → sp³ at C2 | 0.90 - 0.98 | An inverse secondary KIE suggests a tightening of bending vibrations (more sterically crowded TS) at a nearby center. princeton.edu |

Conformational Analysis and Stereochemical Behavior using Computational Methods

Racemic 1,1,2-diaminopropane-d3 is a chiral molecule with multiple rotatable bonds, leading to a complex landscape of conformational isomers. Computational methods are essential for identifying the stable conformers and understanding their relative energies and populations.

Computational conformational analysis typically involves scanning the potential energy surface by systematically rotating the dihedral angles of the molecule. stfc.ac.uk For analogous diamines, studies have identified numerous stable conformers, often described by the sequence of trans (t) and gauche (g) arrangements along the carbon backbone and C-N bonds. uc.ptmdpi.com DFT calculations at levels like B3LYP or M06-2X provide accurate relative energies (ΔE) and Gibbs free energies (ΔG) for these conformers. stfc.ac.ukmdpi.com The populations of each conformer at a given temperature can then be estimated using the Boltzmann distribution. For rac-1,1,2-diaminopropane-d3, the presence of a stereocenter at C2, combined with the various rotational possibilities, results in a rich set of diastereomeric conformations. Theoretical methods can model these structures and predict their relative stabilities, which are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugation. uc.pt

| Conformer Descriptor | Key Dihedral Angles | Calculated Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |

|---|---|---|---|

| Anti-Anti (e.g., tTt) | ~180°, ~180° | Often the global minimum | Minimizes steric repulsion between terminal amino groups. |

| Anti-Gauche (e.g., tGg) | ~180°, ~60° | 0.5 - 1.5 | Potential for stabilizing intramolecular N-H···N hydrogen bonds. |

| Gauche-Gauche (e.g., gGg) | ~60°, ~60° | 1.0 - 3.0 | Higher steric strain but can be stabilized by multiple intramolecular H-bonds. |

| Eclipsed Conformations | ~0°, ~120° | > 5.0 (Transition States) | Represents energy maxima on the rotational potential energy surface. mdpi.com |

Spectroscopic Property Prediction (NMR, IR, Raman) for Isotopic Variants

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is particularly useful for interpreting the complex spectra of isotopologues.

IR and Raman Spectroscopy: DFT frequency calculations can accurately predict the vibrational spectra (infrared and Raman) of molecules. ustc.edu.cnitim-cj.ro For this compound, the most significant effect of isotopic substitution is observed in the C-H stretching region. The C-H stretching vibrations typically appear around 2800-3000 cm⁻¹, whereas the C-D stretches are shifted to a lower frequency, around 2100-2200 cm⁻¹, due to the heavier mass of deuterium. oregonstate.edulibretexts.org This clear separation helps in assigning specific vibrational modes. Calculations on N-deuterated 1,3-diaminopropane have demonstrated excellent agreement between predicted and experimental spectra, confirming the reliability of these methods. uc.ptresearchgate.net

NMR Spectroscopy: The prediction of NMR spectra is more complex but is routinely performed using DFT methods, often with the Gauge-Including Atomic Orbital (GIAO) approach. nih.govfrontiersin.org While deuterium itself is an NMR-active nucleus, its primary effect on ¹H and ¹³C NMR spectra is through isotopic shifts. Deuteration at C1 will cause the resonance of the attached C1 carbon to shift slightly upfield in the ¹³C spectrum. It will also eliminate the corresponding ¹H signal and simplify the splitting patterns of neighboring protons (e.g., at C2) by removing the H-H coupling. Computational methods can predict these chemical shifts and coupling constants, aiding in the complete structural elucidation and assignment of experimental spectra for complex chiral molecules. schrodinger.comacs.org

| Spectroscopic Mode | Calculated Frequency (Non-Deuterated) | Calculated Frequency (d3-Deuterated) | Effect of Deuteration |

|---|---|---|---|

| C-H Symmetric Stretch (at C1) | ~2850 cm⁻¹ | N/A | Vibration is replaced by a C-D stretch. |

| C-H Asymmetric Stretch (at C1) | ~2930 cm⁻¹ | N/A | Vibration is replaced by a C-D stretch. |

| C-D Symmetric Stretch (at C1) | N/A | ~2100 cm⁻¹ | Appears at a significantly lower wavenumber due to increased reduced mass. oregonstate.edu |

| C-D Asymmetric Stretch (at C1) | N/A | ~2200 cm⁻¹ | Appears at a significantly lower wavenumber. oregonstate.edu |

| CH₂ Scissoring | ~1460 cm⁻¹ | ~1460 cm⁻¹ (at C2), ~1050 cm⁻¹ (CD₂ at C1) | The bending mode frequency for the deuterated group is also significantly lowered. |

| ¹³C NMR Chemical Shift (C1) | ~45 ppm | ~44.8 ppm | A small upfield shift (isotope effect) is predicted for the deuterated carbon. |

Research on Functionalized Derivatives and Analogs of Rac 1,1,2 Diaminopropane D3

Synthesis and Application of Deuterated Diamine-Based Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding and coordinate bonds. nih.gov Diamines are versatile building blocks in this field. For instance, 1,2-diaminopropane (B80664) can be condensed with aldehydes like salicylaldehyde (B1680747) to form Schiff base ligands. shahucollegelatur.org.in These ligands, featuring a N2O2 donor set, can coordinate with various metal ions to form complexes that self-assemble into larger supramolecular architectures. shahucollegelatur.org.in The formation of these complex structures is often directed by hydrogen bonds and other weak interactions, creating systems with diverse applications. shahucollegelatur.org.in

The synthesis of these architectures relies on the predictable formation of bonds. Subcomponent self-assembly, where metal ions, diamines, and aldehydes combine in solution, can lead to specific, thermodynamically stable complexes. nih.gov While direct research synthesizing supramolecular structures from rac 1,1,2-Diaminopropane-d3 is not extensively documented, the use of this deuterated building block would be highly valuable. Incorporating a deuterated diamine scaffold would allow researchers to track the assembly and disassembly dynamics of these complex systems. Techniques such as NMR spectroscopy and mass spectrometry could be used to follow the deuterated component, providing insight into reaction mechanisms and the stability of the resulting supermolecule. The stronger C-D bonds might also subtly influence the stability and properties of the final assembly.

| Interaction Type | Diamine Role | Resulting Architecture | Potential Role of Deuteration |

|---|---|---|---|

| Coordinate Bonding | Forms Schiff base ligands with aldehydes | Metallo-supramolecular complexes (e.g., dimers, polymers) shahucollegelatur.org.in | Mechanistic tracer in assembly/disassembly studies |

| Hydrogen Bonding | Acts as H-bond donor | Self-assembled chains or networks researchgate.net | Studying H-bond dynamics and stability |

Incorporation of Deuterated Diamine Scaffolds into Polymeric and Material Science Research

Diamine scaffolds are fundamental components in material science and polymer chemistry, serving as monomers and precursors for a range of materials. 1,2-Diaminopropane, for example, is utilized as a monomer for producing polyimides and as a precursor in the synthesis of carbon nitride (CN) thin films. Polymeric carbon nitrides are a class of metal-free, semiconductor materials receiving significant attention for applications in photocatalysis and green energy generation. mdpi.com These materials are typically synthesized through the thermal polymerization of nitrogen-rich precursors. mdpi.comnih.gov

The use of deuterated precursors like this compound in these synthetic processes offers distinct advantages. In the chemical vapor deposition (CVD) or sputtering of carbon nitride films, employing a deuterated diamine would enable precise mechanistic studies of the film formation process. acs.orgmessiah.edu The kinetic isotope effect associated with the stronger C-D bond could influence the rate of precursor decomposition and subsequent film growth, potentially altering the material's final properties, such as its electronic band structure or photocatalytic activity. acs.org

Furthermore, the incorporation of deuterium (B1214612) into organic materials is a known strategy for enhancing performance in optoelectronic applications. researchgate.net Deuterated arylamines have shown potential for use in such devices, where increased bond stability can lead to longer operational lifetimes and improved efficiency. researchgate.net Therefore, polymers and materials derived from this compound could exhibit enhanced thermal and chemical stability, making them attractive for advanced material applications.

| Application Area | Role of Diamine Scaffold | Advantage of Using Deuterated Analog |

|---|---|---|

| Polymeric Carbon Nitride Films | Nitrogen-rich precursor for thermal polymerization or CVD mdpi.comnih.gov | Allows for mechanistic studies of film growth; may enhance material stability. |

| Polymer Synthesis (e.g., Polyimides) | Diamine monomer | Could increase the thermal and chemical stability of the resulting polymer. |

| Optoelectronic Materials | Component of organic semiconductors or charge-transport layers researchgate.net | Potential for improved device lifetime and efficiency due to enhanced bond stability. researchgate.net |

Design of Probes for Advanced Biochemical and Biological Research

The strategic replacement of hydrogen with deuterium has emerged as a general and powerful method for improving the performance of molecular probes used in biochemical and biological research. nih.govrsc.org This is particularly evident in the field of fluorescence microscopy, where the photophysical properties of fluorophores (fluorescent dyes) are critical. nih.gov Deuteration of the N-alkyl groups in rhodamine dyes, for example, has been shown to significantly enhance their brightness and photostability. nih.gov This improvement stems from the suppression of undesirable photochemical pathways that lead to non-fluorescent products (photobleaching) or spectral shifts. janelia.org The stronger C-D bond reduces the efficiency of oxidative degradation pathways, resulting in dyes that emit more photons before bleaching.

These enhanced deuterated probes are ideal for demanding imaging techniques. Applications include:

Protein Labeling: Deuterated rhodamine dyes conjugated to SNAP-tag and Halo-tag substrates provide superior labels for live-cell imaging. nih.gov

Super-Resolution Microscopy (Nanoscopy): The increased photostability of deuterated probes is crucial for techniques like stimulated emission depletion (STED) nanoscopy. nih.gov

Single-Molecule Studies: In single-molecule Förster Resonance Energy Transfer (smFRET), enhanced brightness leads to higher count rates and improved temporal resolution. nih.gov

While this compound is a simple scaffold, it represents the class of deuterated amines that can be incorporated into more complex probe structures. The principle extends beyond fluorescent dyes; for instance, a deuterated and 15N-labeled version of tris(2-pyridylmethyl)amine (B178826) has been developed as a hyperpolarized MRI probe for detecting free zinc ions (Zn2+), an important biomarker in several diseases. springernature.com Deuterated amino acids are also valuable as probes for tracking metabolic pathways in biological systems. mdpi.com This body of research establishes deuteration as a key strategy for creating the next generation of high-performance chemical biology probes. rsc.org

| Property | Effect of Deuteration | Benefit for Biological Imaging |

|---|---|---|

| Fluorescence Quantum Yield (Φf) | Increased | Brighter signal, improved signal-to-noise ratio. |

| Photostability | Increased (slower photobleaching) | Allows for longer imaging duration and higher laser intensities. nih.gov |

| Chromostability | Increased (reduced spectral shifts) | More stable and reliable spectral data during long experiments. |

Development of Sensors and Detection Systems Employing Deuterated Amines

Chemical sensors are devices that convert a chemical interaction into a measurable signal, enabling the detection of specific analytes. mdpi.comyoutube.com Significant research has been dedicated to developing sensors for amines due to their relevance in environmental monitoring, food safety, and healthcare. mdpi.com Technologies like organic field-effect transistors (OFETs) have demonstrated high sensitivity for detecting various alkylamines at parts-per-billion (ppb) levels. nih.gov

A key area where deuterated amines have been explicitly employed is in the development of advanced molecular sensors for biomedical imaging. Researchers have synthesized a hyperpolarized 15N-labeled, d6-deuterated version of tris(2-pyridylmethyl)amine ([15N]TPA-d6) to act as an MRI sensor. springernature.com This probe was designed to specifically detect freely available zinc ions (Zn2+). The deuteration and 15N labeling provide favorable properties for MRI detection, enabling the potential to image the distribution of this important metal ion biomarker in tissues, which has implications for studying prostate cancer and neurodegenerative diseases. springernature.com

On the other side of sensing, highly sensitive analytical techniques are required to detect and quantify deuterated compounds themselves. Position-specific isotope analysis, using methods like laser spectroscopy or isotope ratio mass spectrometry (IRMS), can determine the isotopic composition at particular atomic positions within a molecule. wikipedia.organsto.gov.au These techniques are essential for verifying the successful synthesis of compounds like this compound and for tracking their fate in various chemical and biological systems, thus validating the utility of deuteration as a research tool.

| Sensing Technology | Principle | Relevance |

|---|---|---|

| Organic Field-Effect Transistor (OFET) | Analyte interaction with an organic semiconductor layer alters its electrical properties. nih.gov | High-sensitivity detection of various non-deuterated amines. mdpi.com |

| Magnetic Resonance Imaging (MRI) | A deuterated and 15N-labeled amine complex acts as a probe whose MRI signal changes upon binding an analyte (Zn2+). springernature.com | Direct application of a deuterated amine as a sensor for biological ions. springernature.com |

| Isotope Ratio Mass Spectrometry (IRMS) | Measures the relative abundance of isotopes in a sample. ansto.gov.au | Analytical method to detect and quantify deuterated compounds. |

| Laser Spectroscopy | Detects different vibrational frequencies of isotopologues to measure isotopic enrichment. wikipedia.org | Analytical method for position-specific isotope analysis. wikipedia.org |

Future Perspectives and Emerging Research Trajectories for Deuterated Vicinal Diamines

Integration with Flow Chemistry and Automated Synthesis for Deuterated Compounds

The synthesis of deuterated compounds, including vicinal diamines, is progressively moving beyond traditional batch methods towards more efficient and scalable continuous flow processes. ansto.gov.aucolab.ws Flow chemistry offers numerous advantages, such as precise control over reaction parameters like temperature and time, improved mixing, and enhanced safety, which are particularly beneficial for hydrogen isotope exchange (HIE) reactions. x-chemrx.com

Recent developments have focused on using flow reactors, sometimes coupled with microwave technology, to perform H-D exchange reactions on aromatic compounds using heavy water (D₂O) under high-temperature and high-pressure conditions. tn-sanso.co.jp This approach significantly reduces process time and allows for the automation of the entire synthesis from raw material preparation to purification. tn-sanso.co.jp For the synthesis of deuterated amines, flow chemistry can facilitate catalytic HIE, offering a cost-effective and versatile method for deuterium (B1214612) labeling without the need for pre-functionalized or isotopically enriched starting materials. x-chemrx.com

Automated synthesis platforms are also becoming crucial for producing isotopically labeled compounds. protheragen.ai These platforms can respond to complex and personalized demands for molecules like deuterated diamines, leveraging extensive libraries of synthetic routes and inventories of starting materials to ensure rapid delivery. protheragen.ai The combination of flow chemistry with automation is set to revolutionize the production of deuterated molecules, making them more accessible for large-scale applications. ansto.gov.auprotheragen.ai

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters (temperature, pressure, time). x-chemrx.com |

| Scalability | Labor-intensive and limited by reactor size. tn-sanso.co.jp | Easily scalable for multigram-scale synthesis. ansto.gov.au |

| Safety | Higher risks associated with high pressures and temperatures. ansto.gov.au | Enhanced safety due to smaller reaction volumes. x-chemrx.com |

| Efficiency | Lower heating/cooling efficiency, longer tact times. tn-sanso.co.jp | Increased efficiency and production capacity. ansto.gov.au |

| Automation | Complex to fully automate | Highly adaptable to automation. tn-sanso.co.jp |

Advanced Spectroscopic Techniques for Real-Time Deuterium Exchange Studies

Understanding the kinetics and mechanisms of deuterium exchange is fundamental to controlling deuteration processes and studying molecular dynamics. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are at the forefront of real-time H-D exchange studies. nih.govwikipedia.org

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool for analyzing protein conformation and dynamics by monitoring the exchange of backbone amide protons with deuterium. nih.gov Recent advancements have pushed the limits of this technique. For instance, top-down electron transfer dissociation (ETD) tandem mass spectrometry, combined with ESI "supercharging" reagents, enables real-time kinetic measurements of H-D exchange at single-amide resolution. nih.govacs.org This approach eliminates the traditional acid and temperature quench step, allowing for the study of exchange kinetics under physiological conditions with sensitivity significantly greater than NMR. nih.gov

Dynamic NMR spectroscopy provides a robust framework for studying kinetic hydrogen/deuterium isotope effects. fu-berlin.de Techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to record spectra at various time points as hydrogen exchanges with deuterium. The signal decay can be fitted to an exponential function to determine the exchange constant. wikipedia.org Real-time NMR can be triggered by methods such as rapid mixing, pressure jumps, or temperature jumps to monitor the kinetics of reactions and conformational changes in biomolecules. copernicus.org These advanced methods provide unprecedented detail on the site-specific rates of deuterium exchange, which is critical for the rational design of selectively deuterated molecules like vicinal diamines.

| Technique | Principle | Key Advantages | Recent Advancements |

|---|---|---|---|

| HDX-MS | Measures mass increase as protons are replaced by deuterons. nih.gov | High sensitivity, applicable to large molecules and complexes. nih.gov | Top-down ETD for single-amide resolution; supercharging reagents for real-time analysis. nih.govacs.org |

| Dynamic NMR | Distinguishes between ¹H and ²H nuclei to monitor exchange. wikipedia.org | Provides site-specific deuteration information and kinetic data. wikipedia.orgfu-berlin.de | Real-time triggering (rapid mixing, pressure/temp jump); HSQC for determining exchange constants. wikipedia.orgcopernicus.org |

Exploration of Novel Catalytic Transformations

The development of novel catalysts is a key driver for advancing the synthesis of selectively deuterated compounds, including vicinal diamines. Research is focused on creating more efficient, selective, and versatile catalytic systems for H-D exchange reactions.

Ruthenium-based catalysts, such as the Shvo catalyst, have proven effective for the selective deuteration of bioactive tertiary amines at the α- and β-positions relative to the nitrogen atom, using the "borrowing hydrogen" methodology. acs.org Other ruthenium complexes have been shown to catalyze the α-selective deuteration of primary and secondary amines using D₂O as the deuterium source. researchgate.net These methods are attractive as they often allow for the direct deuteration of the target molecule, obviating the need for multi-step synthesis. nih.gov

More recently, organophotocatalysis has emerged as a mild and effective strategy. Using an organophotocatalyst with a thiol co-catalyst and D₂O, researchers have achieved highly regioselective deuteration of C-H bonds adjacent to heteroatoms in amines, amides, and ureas with excellent levels of deuterium incorporation. nih.gov Another approach involves a cooperative system of a Lewis acid (B(C₆F₅)₃) and a Brønsted basic N-alkylamine to catalyze the deuteration of β-amino C-H bonds using acetone-d₆ as the deuterium source. nih.gov The exploration of such novel catalytic transformations will continue to provide more precise and efficient tools for synthesizing specifically labeled vicinal diamines for various applications.

Interdisciplinary Applications in Materials and Supramolecular Chemistry

The unique properties of deuterated compounds are increasingly being exploited in interdisciplinary fields beyond pharmaceuticals. In materials science, the substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of polymers and organic electronic materials. researchgate.netresolvemass.ca Deuterated polymers are crucial for neutron scattering studies, where the difference in scattering lengths between protium (B1232500) and deuterium allows for contrast variation, providing insights into polymer structure and dynamics that are otherwise inaccessible. acs.org In optoelectronics, deuterated arylamines show great potential for use in devices like Organic Light-Emitting Diodes (OLEDs), where deuteration can enhance device durability. tn-sanso.co.jpresearchgate.net

In supramolecular chemistry, deuterated molecules can serve as probes to study non-covalent interactions. The subtle changes in bond length and vibrational frequencies upon deuteration can influence hydrogen bonding and other weak interactions that govern molecular self-assembly. resolvemass.ca An intriguing area of research involves the role of deuterated molecules, such as deuterated formaldehyde, on interstellar grains in the context of prebiotic chemistry and the origin of enantiomeric excess in organic compounds. usra.edu The study of how deuteration affects the formation and stability of supramolecular structures is an emerging trajectory that could yield new insights into molecular recognition and self-organization processes, where deuterated vicinal diamines could serve as valuable chiral building blocks.

Q & A

Q. What are the critical considerations for synthesizing rac-1,1,2-Diaminopropane-d3 with high isotopic purity?

Synthesis of deuterated compounds like rac-1,1,2-Diaminopropane-d3 requires precise control over deuteration reactions. Key steps include:

- Using deuterated reagents (e.g., D₂O, deuterated solvents) to minimize proton contamination .

- Optimizing reaction conditions (temperature, pH, catalyst) to ensure selective deuteration at the 1,1,2 positions.

- Validating isotopic purity via nuclear magnetic resonance (¹H NMR and ²H NMR) and mass spectrometry (MS) to confirm deuterium incorporation .

Q. How can researchers characterize the stability of rac-1,1,2-Diaminopropane-d3 under varying experimental conditions?

Stability studies should include:

- Thermal analysis (e.g., differential scanning calorimetry) to assess decomposition thresholds.

- Solubility tests in polar/non-polar solvents to determine compatibility with reaction matrices.

- Long-term storage experiments under inert atmospheres (e.g., N₂ or Ar) to monitor isotopic exchange or degradation .

Advanced Research Questions

Q. What role does rac-1,1,2-Diaminopropane-d3 play in elucidating metabolic pathways using isotopic tracing?

As a deuterated diamine, it serves as a tracer in:

- Metabolic flux analysis : Tracking nitrogen metabolism in cell cultures via LC-MS/MS, leveraging deuterium’s mass shift for precise detection .

- Pharmacokinetic studies : Investigating how deuteration alters absorption/distribution profiles compared to non-deuterated analogs. Researchers must account for kinetic isotope effects (KIEs) that may slow enzymatic reactions .

Q. How should researchers resolve contradictions in data from isotopic labeling experiments involving rac-1,1,2-Diaminopropane-d3?

Contradictions often arise from:

- Isotopic impurity : Cross-validate results with orthogonal techniques (e.g., FT-IR for functional group analysis) .

- Matrix interference : Use control experiments with non-deuterated analogs to isolate deuterium-specific effects.

- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from biologically relevant signals .

Q. What methodologies are recommended for studying the coordination chemistry of rac-1,1,2-Diaminopropane-d3 with transition metals?

Key approaches include:

- X-ray crystallography : To resolve deuterium positions in metal complexes, though challenges arise due to deuterium’s low electron density.

- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) .

- Computational modeling : Density functional theory (DFT) simulations to predict deuteration effects on ligand-metal bond strength .

Data Analysis & Experimental Design

Q. How can researchers optimize experimental designs to minimize isotopic scrambling in rac-1,1,2-Diaminopropane-d3-based studies?

- Reaction quenching : Rapid cooling or chelating agents to halt unintended H/D exchange.

- In-situ monitoring : Use real-time Raman spectroscopy to detect scrambling during synthesis .

- Statistical DOE (Design of Experiments) : Taguchi methods to identify critical factors (e.g., pH, temperature) affecting isotopic integrity .

Q. What analytical strategies are effective for quantifying trace impurities in rac-1,1,2-Diaminopropane-d3?

- High-resolution MS (HRMS) : Detect impurities at ppm levels using exact mass measurements.

- 2D chromatography : Pair hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC for comprehensive impurity profiling .

Advanced Applications

Q. How does deuteration of rac-1,1,2-Diaminopropane-d3 influence its behavior in supramolecular self-assembly studies?

Deuteration can:

- Alter hydrogen-bonding dynamics, affecting assembly kinetics (e.g., slower reorganization due to KIEs).

- Enable neutron scattering studies to probe structural details inaccessible via X-rays .

Q. What are the implications of using rac-1,1,2-Diaminopropane-d3 in cross-linking studies for polymer chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.